molecular formula C14H21Cl2NO2 B5161982 1-(4-Chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride

1-(4-Chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride

Cat. No.: B5161982
M. Wt: 306.2 g/mol
InChI Key: MXHUVDUAHVJQES-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated phenoxy group, a pyrrolidine ring, and a propanol moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride typically involves multiple steps, starting with the chlorination of 2-methylphenol to obtain 4-chloro-2-methylphenol. This intermediate is then reacted with epichlorohydrin to form 1-(4-chloro-2-methylphenoxy)-2,3-epoxypropane. The epoxy compound is subsequently reacted with pyrrolidine under basic conditions to yield 1-(4-chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency separation techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of 1-(4-chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-one.

    Reduction: Formation of 1-(4-chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride can be compared with other similar compounds such as:

    4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure but different functional groups.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action but different substitution pattern on the phenoxy ring.

    Dicamba: A benzoic acid derivative with herbicidal properties, differing in its core structure but sharing similar applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.ClH/c1-11-8-12(15)4-5-14(11)18-10-13(17)9-16-6-2-3-7-16;/h4-5,8,13,17H,2-3,6-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHUVDUAHVJQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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